[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfanyl]acetic acid
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Overview
Description
2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)thio)aceticacid is a complex organic compound featuring a tetrahydropyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)thio)aceticacid typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with ethyl acetoacetate, followed by cyclization and subsequent thiolation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)thio)aceticacid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiol group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)thio)aceticacid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)thio)aceticacid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride
- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Uniqueness
2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)thio)aceticacid is unique due to its specific structural features, such as the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
91194-51-3 |
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Molecular Formula |
C11H17N3O4S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-(4-amino-1-ethyl-2,6-dioxo-3-propylpyrimidin-5-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H17N3O4S/c1-3-5-14-9(12)8(19-6-7(15)16)10(17)13(4-2)11(14)18/h3-6,12H2,1-2H3,(H,15,16) |
InChI Key |
SQDSUFZTYMDHQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CC)SCC(=O)O)N |
Origin of Product |
United States |
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